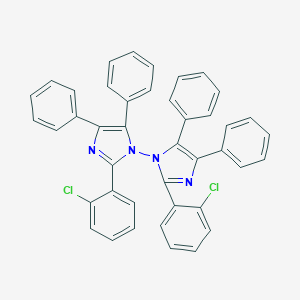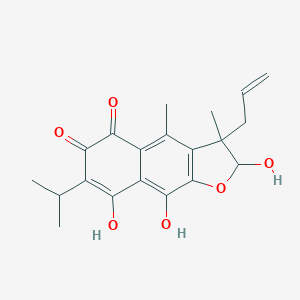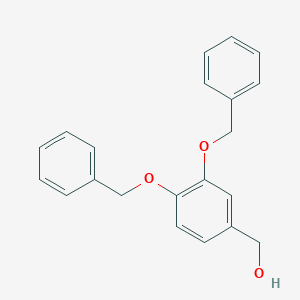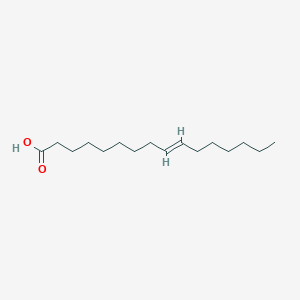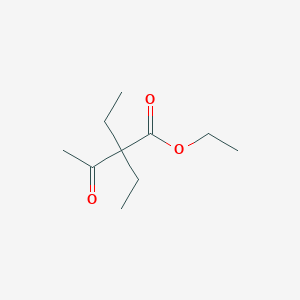
6-氯-4-羟基喹啉-2(1H)-酮
描述
6-Chloro-4-hydroxyquinolin-2(1H)-one, also known as 6-chloro-4-hydroxyquinoline or 6-chloroquinolin-4-ol, is a heterocyclic compound found in nature and is used in a variety of scientific applications. 6-Chloro-4-hydroxyquinolin-2(1H)-one is an important intermediate for the synthesis of pharmaceuticals, agrochemicals, and other compounds. Its unique properties make it a valuable tool for research and development in a variety of fields.
科学研究应用
Antimicrobial Activity
6-Chloro-4-hydroxyquinolin-2(1H)-one exhibits potent antimicrobial properties. Researchers have investigated its effectiveness against bacteria, fungi, and even some drug-resistant strains. The compound’s ability to inhibit microbial growth makes it a promising candidate for developing new antibiotics or antifungal agents .
Anti-Inflammatory Potential
Due to its structural resemblance to quinolones, this compound may possess anti-inflammatory properties. Researchers have explored its impact on inflammatory pathways, including cytokine modulation and inhibition of inflammatory enzymes. Understanding its mechanisms could lead to novel anti-inflammatory drugs .
Metal Chelation and Coordination Chemistry
6-Chloro-4-hydroxyquinolin-2(1H)-one can form stable complexes with metal ions. Its chelating ability makes it valuable in coordination chemistry studies. Researchers investigate its interactions with transition metals, lanthanides, and actinides, aiming to design metal-based catalysts or sensors .
Photophysical Properties
The compound exhibits interesting photophysical behavior, including fluorescence and phosphorescence. Scientists explore its luminescent properties for applications in sensors, imaging agents, and optoelectronic devices. Its emission characteristics make it a potential fluorophore .
Biological Assays and Drug Screening
Researchers employ 6-Chloro-4-hydroxyquinolin-2(1H)-one in biological assays and drug screening studies. Its unique structure allows it to interact with biological targets, such as enzymes or receptors. Investigating its binding affinity and selectivity aids in drug discovery .
Photodynamic Therapy (PDT)
PDT is a cancer treatment that involves light activation of photosensitizers. This compound’s photophysical properties make it suitable for PDT applications. When irradiated with light, it generates reactive oxygen species, damaging cancer cells selectively. Researchers explore its potential in targeted cancer therapy .
属性
IUPAC Name |
6-chloro-4-hydroxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-5-1-2-7-6(3-5)8(12)4-9(13)11-7/h1-4H,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRWZGHILAGXMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CC(=O)N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-hydroxyquinolin-2(1H)-one | |
CAS RN |
1677-36-7 | |
| Record name | 6-chloro-4-hydroxy-1,2-dihydroquinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 6-chloro-4-hydroxyquinolin-2(1H)-one a useful building block in organic synthesis?
A1: The research highlights that 6-chloro-4-hydroxyquinolin-2(1H)-one, along with its 6,8-dichloro derivative, serves as a valuable starting material for synthesizing new chemical entities. [] Its structure allows for modifications at different positions, enabling the creation of diverse derivatives. Specifically, the research demonstrates its utility in a one-pot, three-component condensation reaction with aryl-aldehydes and piperidine. This type of reaction is advantageous due to its simplicity, environmental friendliness (potentially avoiding harsh reagents or catalysts), and efficiency in generating new molecules.
Q2: What types of structural characterization were used to confirm the identity of the newly synthesized compounds derived from 6-chloro-4-hydroxyquinolin-2(1H)-one?
A2: The researchers utilized a combination of physical and spectral data to confirm the structures of the new compounds derived from 6-chloro-4-hydroxyquinolin-2(1H)-one. [] While the abstract doesn't specify the exact techniques, this likely includes methods like melting point determination, nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and potentially mass spectrometry (MS). These techniques provide information about the compound's physical properties, functional groups, and molecular weight, enabling researchers to confirm the successful synthesis of the desired products.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



